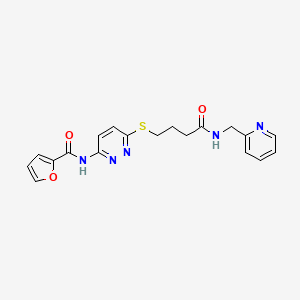![molecular formula C21H18N4O4 B2425415 methyl 5-((4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)methyl)furan-2-carboxylate CAS No. 1105225-45-3](/img/structure/B2425415.png)
methyl 5-((4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)methyl)furan-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound, methyl 5-((4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)methyl)furan-2-carboxylate, is a complex organic molecule with potential applications in various fields of scientific research. Its intricate structure, comprising a furan ring, a pyrazolo[3,4-d]pyridazine core, and a phenyl group, makes it an interesting subject for study in organic chemistry and pharmacology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-((4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)methyl)furan-2-carboxylate typically involves multiple steps, starting with the formation of the core pyrazolo[3,4-d]pyridazine structure. The cyclopropyl and phenyl groups are then introduced through various substitution reactions. Methylation and esterification processes follow, leading to the final compound. Specific reaction conditions include the use of organic solvents, controlled temperature environments, and catalytic agents to enhance reaction efficiency.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods to larger volumes. This requires optimizing reaction conditions to ensure consistency, yield, and purity. Large-scale reactors, continuous flow processes, and automated systems are typically employed to handle the increased production demand while maintaining strict quality control standards.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, where specific functional groups such as the furan ring or the pyrazolo[3,4-d]pyridazine core may be oxidized.
Reduction: : Reduction reactions can alter the compound's carbonyl groups, potentially modifying its biological activity.
Substitution: : Various nucleophilic or electrophilic substitution reactions can occur, depending on the reagents used, enabling modifications to different parts of the molecule.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate, chromium trioxide.
Reducing agents: : Sodium borohydride, lithium aluminum hydride.
Substituents: : Halogenating agents, alkylating agents, and other electrophiles or nucleophiles.
Major Products
The major products from these reactions depend on the specific functional groups targeted and the conditions employed. For instance, oxidation may result in the formation of ketones or aldehydes, while reduction might lead to alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 5-((4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)methyl)furan-2-carboxylate has broad scientific research applications:
Chemistry: : Used in the study of reaction mechanisms, organic synthesis, and chemical modifications.
Biology: : Investigated for its potential biological activity and interaction with cellular pathways.
Medicine: : Explored for potential therapeutic applications, particularly in drug development for its unique structural properties.
Industry: : Utilized in the development of specialized materials or as a precursor in various chemical processes.
Wirkmechanismus
Molecular Targets and Pathways
The compound's mechanism of action primarily involves its interaction with specific molecular targets, such as enzymes or receptors. The furan and pyrazolo[3,4-d]pyridazine rings facilitate binding to these targets, potentially inhibiting or modulating their activity. This interaction can influence various cellular pathways, leading to diverse biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 5-((4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)methyl)furan-2-carboxylate: is unique in its specific structural arrangement.
Other pyrazolo[3,4-d]pyridazine derivatives: : Share the core structure but differ in substituents, influencing their properties and applications.
Furan-based compounds: : Variations in the furan ring structure can result in different chemical behaviors and biological activities.
The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct properties not found in other similar compounds.
That should give you a good starting point! Is there a specific area you’re most interested in diving deeper into?
Eigenschaften
IUPAC Name |
methyl 5-[(4-cyclopropyl-7-oxo-1-phenylpyrazolo[3,4-d]pyridazin-6-yl)methyl]furan-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O4/c1-28-21(27)17-10-9-15(29-17)12-24-20(26)19-16(18(23-24)13-7-8-13)11-22-25(19)14-5-3-2-4-6-14/h2-6,9-11,13H,7-8,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRCZBWXGIDJKPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)CN2C(=O)C3=C(C=NN3C4=CC=CC=C4)C(=N2)C5CC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-Methyl-6-(4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazin-1-yl)pyrimidine](/img/structure/B2425332.png)
![2-{[1-(6-methoxy-1H-indole-2-carbonyl)piperidin-4-yl]oxy}quinoxaline](/img/structure/B2425333.png)
![2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2425335.png)
![1-[3-Chloro-4-(trifluoromethyl)phenyl]ethanamine](/img/structure/B2425338.png)

![Methyl 5-cyano-2-hydroxy-4-(4-methylphenyl)-6-({2-[(4-methylphenyl)amino]-2-oxoethyl}sulfanyl)-3,4-dihydropyridine-3-carboxylate](/img/structure/B2425341.png)
![2-{[(3-Methoxyphenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B2425343.png)

![N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide](/img/structure/B2425346.png)




![5-[(2,5-Dimethylphenyl)methyl]-8-(4-fluorophenyl)-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2425355.png)
